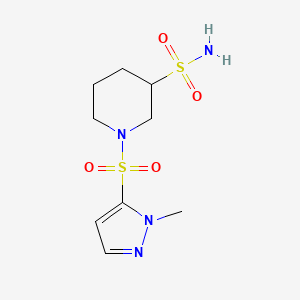
1-(2-Methylpyrazol-3-yl)sulfonylpiperidine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylpyrazol-3-yl)sulfonylpiperidine-3-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry. This compound features a piperidine ring, a pyrazole ring, and two sulfonamide groups, making it a unique structure with potential biological activities.
Métodos De Preparación
The synthesis of 1-(2-Methylpyrazol-3-yl)sulfonylpiperidine-3-sulfonamide involves several steps, starting with the preparation of the pyrazole and piperidine intermediates. The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone, followed by sulfonation to introduce the sulfonyl group. The piperidine ring is typically formed through cyclization reactions involving amines and aldehydes or ketones. The final step involves coupling the pyrazole and piperidine intermediates through a sulfonamide linkage under appropriate reaction conditions, such as the use of coupling reagents like EDCI or DCC .
Análisis De Reacciones Químicas
1-(2-Methylpyrazol-3-yl)sulfonylpiperidine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The sulfonamide groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives
Aplicaciones Científicas De Investigación
1-(2-Methylpyrazol-3-yl)sulfonylpiperidine-3-sulfonamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 1-(2-Methylpyrazol-3-yl)sulfonylpiperidine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups can form hydrogen bonds with the active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired biological effects. The pyrazole and piperidine rings contribute to the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
1-(2-Methylpyrazol-3-yl)sulfonylpiperidine-3-sulfonamide can be compared with other sulfonamide derivatives, such as:
Sulfamethoxazole: A well-known antibiotic with a similar sulfonamide group but different heterocyclic structure.
Sulfadiazine: Another antibiotic with a pyrimidine ring instead of the pyrazole and piperidine rings.
Sulfapyridine: Contains a pyridine ring and is used in the treatment of rheumatoid arthritis.
The uniqueness of this compound lies in its combination of the pyrazole and piperidine rings, which may confer distinct biological activities and binding properties .
Propiedades
IUPAC Name |
1-(2-methylpyrazol-3-yl)sulfonylpiperidine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O4S2/c1-12-9(4-5-11-12)19(16,17)13-6-2-3-8(7-13)18(10,14)15/h4-5,8H,2-3,6-7H2,1H3,(H2,10,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVKPCFHHHRXBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)S(=O)(=O)N2CCCC(C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













